molecular formula C27H30O16 B3030747 Vitamin P CAS No. 949926-49-2

Vitamin P

Cat. No.: B3030747
CAS No.: 949926-49-2
M. Wt: 610.5 g/mol
InChI Key: IKGXIBQEEMLURG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Vitamin P is a historical term for a large class of plant-derived polyphenolic compounds now known as flavonoids or bioflavonoids . First identified in the 1930s, these compounds are not classified as true vitamins but are recognized for their significant research value across various biological fields . With over 6,000 types identified, this group includes subclasses such as flavonols (e.g., Quercetin), flavones, flavanones, flavan-3-ols (e.g., Catechins), isoflavones, and anthocyanidins . In research settings, this compound compounds are noted for their potent antioxidant activity, helping to mitigate oxidative stress by reducing free radical formation . They exhibit influence over key cellular signaling pathways related to cell survival and inflammation . Specific constituents like Rutin (a flavonol) have demonstrated neuroprotective effects in models of brain ischemia and Alzheimer's-type dementia, potentially by attenuating neural apoptosis and neuroinflammation . Studies also suggest research applications in cardiometabolic health, with epidemiological evidence linking flavonoid intake to a lower risk of heart disease and type 2 diabetes . Furthermore, their anti-inflammatory and cytoprotective properties are investigated in models of arthritis and other inflammatory conditions . In oncology research, flavonoids like Rutin and Quercetin have been studied for their potential to induce cell cycle arrest and apoptosis in various cancer cell lines, including leukemia, colon cancer, and neuroblastoma . This product is supplied as a high-purity reagent for research purposes only. It is essential to consult the product-specific Certificate of Analysis for detailed information on the exact flavonoid composition, purity, solubility, and recommended storage conditions. This product is labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any human consumption purposes.

Properties

IUPAC Name

2-(3,4-dihydroxyphenyl)-5,7-dihydroxy-3-[3,4,5-trihydroxy-6-[(3,4,5-trihydroxy-6-methyloxan-2-yl)oxymethyl]oxan-2-yl]oxychromen-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H30O16/c1-8-17(32)20(35)22(37)26(40-8)39-7-15-18(33)21(36)23(38)27(42-15)43-25-19(34)16-13(31)5-10(28)6-14(16)41-24(25)9-2-3-11(29)12(30)4-9/h2-6,8,15,17-18,20-23,26-33,35-38H,7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKGXIBQEEMLURG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(C(C(C(O1)OCC2C(C(C(C(O2)OC3=C(OC4=CC(=CC(=C4C3=O)O)O)C5=CC(=C(C=C5)O)O)O)O)O)O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H30O16
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70859300
Record name 2-(3,4-Dihydroxyphenyl)-5,7-dihydroxy-4-oxo-4H-1-benzopyran-3-yl 6-O-(6-deoxyhexopyranosyl)hexopyranoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70859300
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

610.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

10163-13-0, 153-18-4, 1340-08-5
Record name Rutin, cadmium deriv.
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=408168
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name RUTIN
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=9220
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Vitamin P
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.014.248
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Synthetic Routes and Reaction Conditions: Flavonoids can be synthesized through various chemical reactions, including the condensation of phenolic compounds with acetophenones. The reaction conditions typically involve the use of catalysts such as acids or bases to facilitate the formation of the flavonoid structure. For example, the synthesis of flavonoids can be achieved through the use of aluminum chloride as a catalyst in the presence of a suitable solvent .

Industrial Production Methods: Industrial production of flavonoids often involves the extraction of these compounds from natural sources such as fruits and vegetables. The extraction process can include methods like solvent extraction, supercritical fluid extraction, and chromatography. These methods allow for the isolation and purification of flavonoids in large quantities .

Chemical Reactions Analysis

Types of Reactions: Flavonoids undergo various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions can alter the structure and properties of flavonoids, leading to the formation of different derivatives.

Common Reagents and Conditions:

    Oxidation: Flavonoids can be oxidized using reagents such as potassium permanganate or hydrogen peroxide. These reactions typically occur under acidic or basic conditions.

    Reduction: Reduction of flavonoids can be achieved using reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Substitution reactions involve the replacement of functional groups within the flavonoid structure.

Major Products Formed: The major products formed from these reactions include various flavonoid derivatives with altered chemical and physical properties. These derivatives can have different biological activities and applications .

Scientific Research Applications

Historical Context

The term "Vitamin P" was first introduced in the 1930s when researchers discovered that certain plant extracts could prevent scurvy more effectively than vitamin C alone. It was later established that these compounds were flavonoids, which play critical roles in plant physiology and human health. Despite their initial classification as vitamins, flavonoids do not meet the criteria for essential nutrients.

Types of Flavonoids

Flavonoids can be categorized into six major subclasses:

  • Flavonols (e.g., quercetin)
  • Flavones (e.g., apigenin)
  • Flavanones (e.g., hesperidin)
  • Isoflavones (e.g., genistein)
  • Anthocyanins (e.g., cyanidin)
  • Flavan-3-ols (e.g., catechins)

Each subclass has unique properties and potential health benefits.

Antioxidant Activity

Flavonoids are renowned for their antioxidant properties, which help neutralize free radicals and reduce oxidative stress in the body. This activity is crucial in preventing chronic diseases such as cancer and heart disease .

Cardiovascular Health

Research indicates that flavonoids can lower blood pressure, reduce inflammation, and improve endothelial function, thus contributing to cardiovascular health. A review of 14 studies showed a significant association between flavonoid intake and reduced heart disease risk .

Diabetes Management

Observational studies suggest that high dietary intake of specific flavonoids is linked to a lower risk of type 2 diabetes. For instance, a review indicated that each additional 300 mg of flavonoids consumed daily could decrease diabetes risk by 5% .

Neuroprotection

Certain flavonoids, particularly those found in cocoa, have been shown to enhance brain health by promoting neurogenesis and improving cognitive functions. These effects are likely mediated through interactions with cell signaling pathways involved in memory and cell survival .

Anti-inflammatory Effects

Flavonoids exhibit anti-inflammatory properties that can alleviate symptoms associated with various inflammatory conditions. They modulate inflammatory pathways and inhibit the production of pro-inflammatory cytokines .

Antimicrobial Properties

Research has demonstrated that flavonoids possess antimicrobial activities against a range of pathogens, making them potential candidates for developing new antimicrobial agents .

Case Study 1: Cardiovascular Benefits

A study published in the New England Journal of Medicine examined the effects of flavonoid-rich diets on cardiovascular health among older adults. The findings indicated that participants with higher flavonoid intake had significantly lower incidences of heart disease compared to those with lower intake levels .

Case Study 2: Diabetes Risk Reduction

A meta-analysis involving multiple cohorts assessed the relationship between dietary flavonoid intake and type 2 diabetes risk. Results showed that individuals consuming higher amounts of flavan-3-ols had a markedly reduced risk of developing diabetes over a follow-up period of several years .

Data Table: Flavonoid Sources and Their Health Benefits

Flavonoid TypeFood SourcesKey Health Benefits
FlavonolsOnions, applesAntioxidant, anti-inflammatory
FlavanonesCitrus fruitsCardiovascular protection
IsoflavonesSoy productsHormonal balance, cancer prevention
AnthocyaninsBerries, red cabbageAntioxidant, neuroprotective
Flavan-3-olsGreen tea, dark chocolateBrain health enhancement

Mechanism of Action

Flavonoids exert their effects through various molecular targets and pathways. They act as antioxidants by scavenging free radicals and chelating metal ions. Flavonoids also modulate enzyme activity, inhibit cell proliferation, and induce apoptosis in cancer cells. Additionally, they interact with signaling pathways involved in inflammation and immune responses .

Comparison with Similar Compounds

Key Contrasts :

  • Flavonoids (this compound) act indirectly by modulating enzyme activity and signaling pathways, whereas vitamins C/E directly neutralize reactive oxygen species (ROS) .

This compound and B-Complex Vitamins

The B-complex vitamins (e.g., B1, B3, B6) are structurally and functionally distinct from flavonoids:

  • Vitamin B3 (Niacin): Also called "Vitamin PP," it participates in redox reactions and energy metabolism, unlike flavonoids .
  • Vitamin B6: A cofactor in amino acid metabolism, unrelated to flavonoid functions .

Classification Differences :

  • B vitamins are essential micronutrients with defined deficiency syndromes (e.g., beriberi for B1).
  • This compound lacks such associations, reflecting its non-vitamin status .

Clinical Relevance and Research Findings

This compound in Modern Research

  • Capillary Integrity: Early studies emphasized flavonoid-mediated reduction in capillary permeability, but recent trials focus on their anti-inflammatory effects in cardiovascular disease .
  • For example, beta-carotene supplementation raised lung cancer risk in smokers, whereas flavonoid-rich diets correlate with reduced cancer incidence .

Vitamin D and Calcium Synergy

While unrelated to this compound, vitamin D’s synergy with calcium in bone health (e.g., reduced hip fractures in elderly women) contrasts with flavonoids’ role in vascular health .

Biological Activity

Vitamin P, historically referred to as a vitamin, is primarily associated with a group of compounds known as flavonoids . These polyphenolic compounds are prevalent in various plant-based foods and are recognized for their diverse biological activities. The term "this compound" was initially coined in the 1930s when researchers noted that certain flavonoids could enhance the effects of ascorbic acid (Vitamin C) and reduce capillary permeability, thus playing a role in vascular health.

Flavonoids exhibit several biological activities that contribute to their classification as this compound:

  • Antioxidant Properties : Flavonoids neutralize free radicals, thereby preventing oxidative stress and cellular damage. This activity is crucial in mitigating chronic diseases such as cancer and cardiovascular disorders .
  • Regulation of Capillary Permeability : this compound is known to strengthen blood vessels and improve capillary integrity, which can help prevent conditions like purpura and other bleeding disorders .
  • Anti-inflammatory Effects : Flavonoids can inhibit inflammatory pathways, which is beneficial in reducing chronic inflammation linked to various diseases .
  • Cardioprotective Effects : Studies indicate that flavonoids can lower blood pressure and cholesterol levels, contributing to heart health .

Case Studies

  • Guinea Pig Studies : Research conducted by Bourne (1943) demonstrated that guinea pigs deficient in this compound exhibited increased capillary fragility. This study provided evidence for the role of this compound in maintaining vascular health .
  • Flavonoid Efficacy Against Radiation : Sokoloff et al. (1950) presented findings suggesting that certain flavonoids could protect against radiation-induced damage, enhancing survival rates in experimental models exposed to total body irradiation .
  • Human Health Correlations : Epidemiological studies have shown that diets rich in flavonoids correlate with lower incidences of chronic diseases. For instance, individuals consuming high amounts of fruits and vegetables exhibit reduced risks of heart disease and diabetes .

Data Table: Biological Activities of Flavonoids (this compound)

Biological Activity Mechanism Health Implications
AntioxidantNeutralizes free radicalsReduces risk of cancer and aging
Capillary ProtectionStrengthens blood vessel integrityPrevents hemorrhagic conditions
Anti-inflammatoryInhibits inflammatory pathwaysLowers risk of chronic diseases
Cardiovascular ProtectionLowers blood pressure and cholesterolReduces heart disease risk
NeuroprotectiveMay enhance cognitive functionProtects against neurodegenerative diseases

Q & A

Q. How should researchers address heterogeneity in flavonoid bioavailability across ethnic populations in trial designs?

  • Methodological Answer : Stratify randomization by ethnicity and genotype key transporters (e.g., OATP1A2). Use pharmacokinetic sub-studies to adjust dosing regimens. Partner with multi-center consortia to ensure demographic diversity .

Tables for Quick Reference

Study Design Challenge Recommended Approach Key References
Bioavailability variabilityNanoformulation (liposomes, phytosomes)
Confounding by dietary matrixCrossover trials with matched placebo
Oxidative degradationLC-MS stability testing + inert storage
Ethnic pharmacokinetic differencesStratified PK/PD modeling + multi-center recruitment

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Vitamin P
Reactant of Route 2
Vitamin P

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